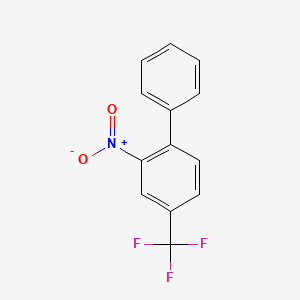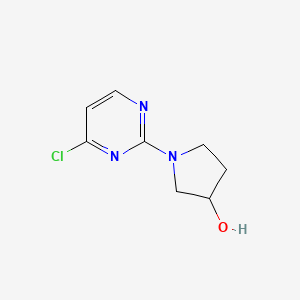![molecular formula C9H9N3O B8782690 1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one](/img/structure/B8782690.png)
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific structure of this compound includes a methyl group at the 5-position of the pyrazole ring and an ethanone group at the 3-position of the pyridine ring.
Vorbereitungsmethoden
The synthesis of 1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction proceeds through a cyclization mechanism, forming the desired pyrazolopyridine structure . Industrial production methods often involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. For instance, a solvent mixture of ethanol and dimethylformamide (1:1) has been found to be effective in dissolving reactants and facilitating the reaction .
Analyse Chemischer Reaktionen
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as Ras/Erk and PI3K/Akt, which are crucial for cell survival and growth .
Vergleich Mit ähnlichen Verbindungen
1-(5-Methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethan-1-one can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical properties and biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their potent kinase inhibitory activities and are being explored for cancer treatment.
Riociguat (BAY 63-2521): This compound, which includes a pyrazolopyridine structure, is used as a therapeutic agent for pulmonary hypertension.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for drug development and material science applications.
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-5-3-7-8(4-10-5)11-12-9(7)6(2)13/h3-4H,1-2H3,(H,11,12) |
InChI-Schlüssel |
RABKVTYWFCXGKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=N1)NN=C2C(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3R)-1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B8782667.png)





